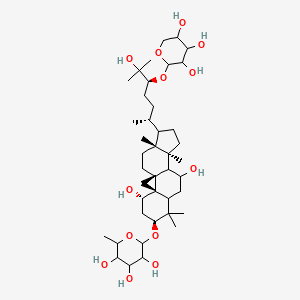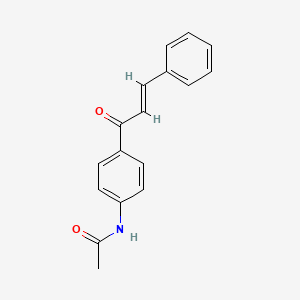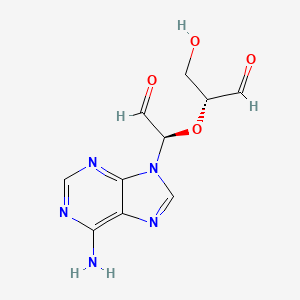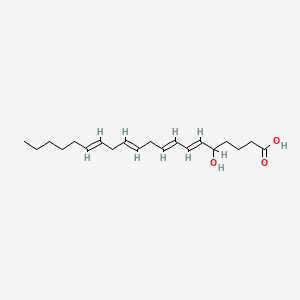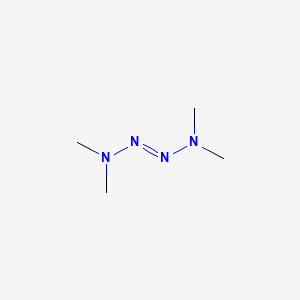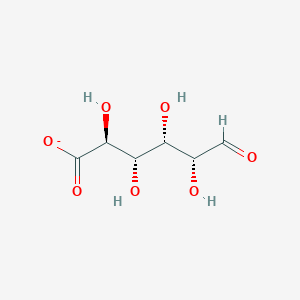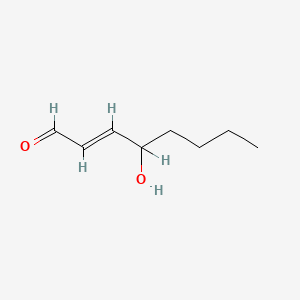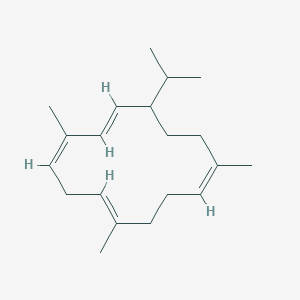
Cembrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cembrene is a cembrane diterpenoid.
Applications De Recherche Scientifique
Chemistry and Structure
- Cembrene, a macrocyclic diterpene hydrocarbon with four double bonds, is an elementary tetraene derivable from geranyl-geranyl pyrophosphate. It's a focus for synthetic organic chemistry due to its skeletal and stereoisomerical complexity (Kato et al., 1976).
- This compound-A and mukulol, two diterpenoids, are related in structure and biogenesis. This compound-A, specifically, is one of the simplest cembrane derivatives (Patil et al., 1972).
Biological Applications
- This compound-A's role as a termite trail pheromone has been examined, showing it to act as a general orientation pheromone for termites, with potential recruitment properties at high concentrations (Hall & Traniello, 1985).
- In another study, this compound diterpenoids exhibited anti-proliferative activities against various human tumor cell lines, indicating potential for cancer research. Molecular docking studies suggested interactions with epidermal growth factor receptor (EGFR), important in human cancer occurrence (Hegazy et al., 2017).
Chemical Synthesis and Analysis
- Synthetic methods for this compound and its derivatives are a significant area of study. Various approaches have been developed for constructing the this compound skeleton and its analogs, highlighting the compound's complexity and synthetic challenge (Takayanagi et al., 1978).
- Conformational analysis of this compound, using computational and NMR methods, provides insights into its solution structure, which aids in understanding its reactivity and interaction potential (Müller et al., 1994).
Propriétés
Formule moléculaire |
C20H32 |
|---|---|
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
(1E,3Z,6E,10E)-3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene |
InChI |
InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3/b14-12+,17-8+,18-10-,19-11+ |
Clé InChI |
DMHADBQKVWXPPM-HPKGDXISSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C/C/C=C(\C=C\C(CC1)C(C)C)/C)/C |
SMILES canonique |
CC1=CCCC(=CCC=C(C=CC(CC1)C(C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





